molecular formula C20H15ClN2O3S2 B12147806 2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12147806
M. Wt: 430.9 g/mol
InChI Key: SFQQSJKWBGGURG-ATVHPVEESA-N
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Description

2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with a halogenated acyl chloride under basic conditions. This reaction forms the core thiazolidinone structure.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative. This step often requires acidic or basic catalysts to facilitate the formation of the double bond.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzylidene-thiazolidinone intermediate with a chlorobenzamide derivative. This coupling reaction can be achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalytic bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amide or thioether derivatives.

Scientific Research Applications

2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may interfere with signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and benzylidene group are not commonly found together in similar compounds, making it a valuable molecule for diverse applications.

Properties

Molecular Formula

C20H15ClN2O3S2

Molecular Weight

430.9 g/mol

IUPAC Name

2-chloro-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H15ClN2O3S2/c1-2-11-26-14-9-7-13(8-10-14)12-17-19(25)23(20(27)28-17)22-18(24)15-5-3-4-6-16(15)21/h2-10,12H,1,11H2,(H,22,24)/b17-12-

InChI Key

SFQQSJKWBGGURG-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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